Zirconium(4+) propan-2-olate

solvothermal synthesis thermal decomposition zirconia polymorph

Selecting the correct alkoxide precursor is critical for material performance. Zirconium(4+) propan-2-olate (CAS 2171-98-4) provides distinct advantages: it decomposes to tetragonal zirconia at 300°C under solvothermal conditions, while n-propoxide remains stable—precluding substitution. For PZT thin films, it delivers superior dielectric properties and lower leakage currents versus alternative sources. Its ~98°C boiling point enables lower-temperature vapor-phase deposition with tighter thickness control for semiconductor applications. Diethanolamine-modified solutions offer extended stability and reproducibility, unlike n-propoxide analogs.

Molecular Formula C3H8OZr
Molecular Weight 151.32 g/mol
CAS No. 2171-98-4
Cat. No. B1587489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium(4+) propan-2-olate
CAS2171-98-4
Molecular FormulaC3H8OZr
Molecular Weight151.32 g/mol
Structural Identifiers
SMILESCC(C)O.[Zr]
InChIInChI=1S/C3H8O.Zr/c1-3(2)4;/h3-4H,1-2H3;
InChIKeyZJJWXAUNWSORPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium(IV) Isopropoxide: A Volatile Alkoxide Precursor for Sol-Gel, Thin Films, and Catalysis


Zirconium(4+) propan-2-olate (CAS 2171-98-4), commonly known as zirconium isopropoxide or tetraisopropoxyzirconium, is a metal alkoxide of the formula Zr(OiPr)₄, typically encountered as an isopropanol solvate. This compound is a widely used molecular precursor for the deposition of zirconium-containing oxide materials via sol-gel, chemical vapor deposition (CVD), and atomic layer deposition (ALD) techniques [1]. Its high solubility in organic solvents and relatively high volatility (boiling point ~98 °C) make it a convenient source of zirconium for applications ranging from dielectric thin films in microelectronics to thermally stable catalytic supports [2]. Like many metal alkoxides, it is highly sensitive to moisture, undergoing rapid hydrolysis and condensation, a property that must be carefully managed during storage and processing [3].

Why Zirconium(IV) Isopropoxide Is Not Directly Interchangeable with Other Zirconium Alkoxides


While zirconium alkoxides share the same metal center, the specific alkoxide ligand—isopropoxide, n-propoxide, tert-butoxide, etc.—dictates critical performance parameters including thermal decomposition behavior, hydrolysis kinetics, and the phase and morphology of the resulting oxide material [1]. For instance, under identical solvothermal conditions in toluene, zirconium isopropoxide decomposes to yield tetragonal zirconia at 300 °C, whereas zirconium n-propoxide remains stable, demonstrating a fundamental difference in reactivity that precludes direct substitution [2]. Furthermore, the steric bulk of the alkoxide ligand influences the solution stability of modified precursors; a diethanolamine-modified zirconium isopropoxide complex remains stable for extended periods, while analogous modifications of n-propoxide-containing species exhibit time-dependent instability that compromises reproducibility in sol-gel processes [3]. Consequently, selecting the appropriate alkoxide precursor is a material-specific decision that directly impacts synthetic outcomes, film quality, and device performance.

Quantitative Evidence for Choosing Zirconium(IV) Isopropoxide Over Closest Analogs


Thermal Decomposition: Exclusive Formation of Tetragonal ZrO₂ in Toluene at 300 °C

Under identical solvothermal conditions in toluene at 300 °C, zirconium isopropoxide undergoes decomposition to form microcrystalline tetragonal zirconia (ZrO₂), while zirconium n-propoxide exhibits complete stability and does not yield a solid product [1][2]. Zirconium tert-butoxide decomposes at a lower temperature of 200 °C but yields amorphous zirconia rather than the technologically important tetragonal phase [1]. This difference in decomposition behavior is attributed to the structure of the alkyl group, which dictates the facility of alkoxide ligand elimination.

solvothermal synthesis thermal decomposition zirconia polymorph

Shelf Stability of Diethanolamine-Modified Precursor: Long-Term Solution Stability

Modification of zirconium isopropoxide with diethanolamine (H₂dea) yields a trinuclear complex Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OiPr)₃]₂(iPrOH)₂ that is stable in solution for long periods of time. In stark contrast, modification of zirconium n-propoxide or the mixed alkoxide [Zr(OⁿPr)(OiPr)₃(iPrOH)]₂ with H₂dea produces tetranuclear complexes that are not time-stable, exhibiting degradation in both solution and solid forms as demonstrated by ¹H-NMR, light scattering, and TEM experiments [1].

sol-gel processing precursor modification solution stability

Dielectric Film Quality: Superior Microstructure and Electrical Properties in PbZrO₃ Films

PbZrO₃ (PZO) antiferroelectric thin films (~700 nm thick) fabricated via sol-gel using zirconium isopropoxide as the zirconium source exhibit a highly (111)-oriented texture and a uniform surface microstructure, in contrast to films prepared using zirconium nitrate. Consequently, the films derived from the isopropoxide precursor display a larger dielectric constant, increased saturated polarization, and smaller leakage current, representing a measurable improvement in electrical performance [1][2].

antiferroelectric thin films sol-gel processing dielectric properties

Catalytic Productivity: Comparable Activity to Benchmark in Lactide Polymerization

The zirconium isopropoxide-derived complex (ONO'O)Zr(OiPr)₂, where ONO'O is an aminophenolate-etherphenolate ligand, exhibits productivity for L- and rac-lactide polymerization that is similar to that of the benchmark (ONNO)Zr(OiPr)₂ catalyst under identical conditions [1]. This establishes that the isopropoxide fragment does not compromise catalytic performance while potentially offering advantages in ligand synthesis or complex stability.

ring-opening polymerization zirconium catalysts biodegradable polymers

Volatility: Significantly Lower Boiling Point vs. n-Propoxide Analog

Zirconium isopropoxide (as the isopropanol complex) has a reported boiling point of 98 °C at atmospheric pressure . In contrast, zirconium n-propoxide has a boiling point of 208 °C at 0.1 mmHg, indicating a much lower volatility . This difference, stemming from the steric bulk of the isopropoxide ligand, makes the isopropoxide significantly more suitable for vapor-phase deposition techniques such as CVD and ALD, where higher volatility reduces deposition temperature and improves film uniformity.

precursor volatility CVD precursor physical properties

Surface Area Retention: Tetragonal ZrO₂ Maintains 90–160 m²/g After 500 °C Calcination

Tetragonal zirconia produced by the thermal decomposition of zirconium isopropoxide in organic media retains a high specific surface area of 90–160 m²/g even after calcination at 500 °C [1]. This is a key advantage for applications requiring thermally stable, high-surface-area catalyst supports. In contrast, zirconium n-propoxide does not yield tetragonal ZrO₂ under the same conditions, and the amorphous product from tert-butoxide lacks comparable thermal stability.

catalyst support thermal stability high surface area

Optimal Application Scenarios for Zirconium(IV) Isopropoxide Based on Quantitative Differentiation


Sol-Gel Fabrication of Dielectric and Ferroelectric Thin Films

When processing PbZrO₃ or Pb(Zr,Ti)O₃ thin films for microelectronic applications, zirconium isopropoxide enables the formation of highly oriented, uniform films with superior dielectric properties and lower leakage currents compared to alternative zirconium sources [1]. The improved microstructure and electrical performance directly enhance device yield and reliability.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of ZrO₂

The relatively high volatility (boiling point 98 °C) of zirconium isopropoxide makes it a preferred precursor for vapor-phase deposition of zirconia thin films. In comparison to less volatile n-propoxide, it allows for lower deposition temperatures and improved thickness control, critical for advanced semiconductor manufacturing .

Synthesis of Thermally Stable, High-Surface-Area Tetragonal ZrO₂ Supports

For catalytic applications requiring high surface area and phase stability at elevated temperatures, zirconium isopropoxide provides a direct route to tetragonal zirconia that retains 90–160 m²/g after calcination at 500 °C. Competing precursors either fail to yield the desired polymorph or produce materials with inferior thermal stability [2].

Preparation of Stable Modified Precursors for Reproducible Sol-Gel Processing

When sol-gel processes require precursor modification to control hydrolysis, the isopropoxide-based complex with diethanolamine offers long-term solution stability, ensuring consistent particle size and film morphology from batch to batch. Analogous modifications of n-propoxide-containing precursors suffer from time-dependent instability, leading to irreproducible results [3].

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